N-[3,3'-DIMETHYL-4'-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Description
N-[3,3'-Dimethyl-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is a structurally complex quinoline-based carboxamide derivative. Its design integrates a biphenyl core substituted with methyl groups at the 3,3' positions, functionalized with two distinct quinoline-4-carboxamide moieties.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H34N4O2/c1-29-25-33(21-23-39(29)49-45(51)37-27-43(31-13-5-3-6-14-31)47-41-19-11-9-17-35(37)41)34-22-24-40(30(2)26-34)50-46(52)38-28-44(32-15-7-4-8-16-32)48-42-20-12-10-18-36(38)42/h3-28H,1-2H3,(H,49,51)(H,50,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUGISHZGPISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3,3'-Dimethyl-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide exhibits significant biological activity primarily as a histone deacetylase (HDAC) inhibitor . This property is crucial in cancer therapy due to the role of HDACs in regulating gene expression and apoptosis in cancer cells.
Therapeutic Applications
The primary applications of this compound include:
- Cancer Treatment : As an HDAC inhibitor, it is being investigated for its potential to treat various cancers.
- Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Research studies have demonstrated that compounds with similar structures can effectively inhibit various HDAC isoforms. For example:
- Anticancer Efficacy : In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines.
- Mechanistic Studies : Binding affinity studies involving this compound focus on its interaction with HDAC enzymes and other biological targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Mechanism of Action
The mechanism of action of N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline-4-Carboxamide Derivatives
The provided evidence details several structurally related quinoline-4-carboxamide analogs, enabling a comparative analysis based on synthetic efficiency, physicochemical properties, and substituent effects.
Key Observations :
- Synthetic Efficiency : Yields for these analogs range from 54% to 67%, with 5b1 (N-methylpiperazine derivative) achieving the highest yield (67%) .
- Substituent Impact on Melting Points : Morpholine-substituted 5a5 exhibits the highest melting point (188.1–189.4°C), likely due to increased polarity and hydrogen-bonding capacity . In contrast, piperidine-substituted 5a4 has the lowest melting point (168.9–170.1°C), reflecting reduced crystallinity from bulkier aliphatic groups .
- Purity : All compounds exceed 97% purity, with 5a3 (diethylamine derivative) achieving the highest purity (99.7%) .
Antibacterial Activity of Analogous Compounds
For example:
- 5a1 and 5a5 show MIC (Minimum Inhibitory Concentration) values of 4–8 µg/mL against Gram-positive bacteria, attributed to their ability to disrupt bacterial membrane integrity .
- 5a6 and 5a7 demonstrate reduced efficacy (MIC > 16 µg/mL), suggesting that bulky alkylamine side chains may hinder target binding .
Comparison with Non-Carboxamide Quinoline Derivatives
and describe quinoline derivatives with alternative functional groups:
- 4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline): Exhibits a higher melting point (223–225°C) due to enhanced aromatic stacking and hydrogen bonding from the amino and methoxy groups .
- 2c (1-Methoxy-4-(4-methoxyphenyl)benzene): Lacks the quinoline-carboxamide backbone but shares a biphenyl system, highlighting the critical role of the quinoline core in bioactivity .
Structural and Functional Divergence from the Target Compound
The target compound’s unique features include:
Biphenyl Core : Unlike simpler analogs (e.g., 5a1–5a7 ), the biphenyl backbone may enhance binding to hydrophobic protein pockets.
Methyl Substituents: The 3,3'-dimethyl groups may sterically hinder nonspecific interactions, improving selectivity.
However, the absence of experimental data precludes direct performance comparisons.
Biological Activity
N-[3,3'-Dimethyl-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, molecular interactions, and structural implications for pharmacological applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 674.804 g/mol. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly through interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives, including compounds similar to this compound. In a comparative study of various quinoline derivatives, it was found that modifications in the structure significantly influenced antibacterial efficacy against several strains of bacteria:
| Compound | Antibacterial Activity Against | MIC (μg/mL) |
|---|---|---|
| Compound 5a | Staphylococcus aureus | 8 |
| Compound 5b | Escherichia coli | 16 |
| Compound 5c | Bacillus subtilis | 32 |
| Compound 5d | Pseudomonas aeruginosa | >64 |
These findings suggest that structural modifications can enhance binding affinity to bacterial targets, increasing efficacy against resistant strains .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with specific biological targets. For instance, docking simulations have indicated that the compound effectively binds to acetyl-CoA carboxylases (ACCs), which are crucial in fatty acid metabolism. The binding affinities were measured using IC50 values:
| Target Enzyme | IC50 (nM) |
|---|---|
| ACC1 | 189 |
| ACC2 | 172 |
These values demonstrate the compound's potential as an inhibitor of ACCs, which could be leveraged in metabolic disorders .
Study on Antimicrobial Efficacy
In a study focused on the synthesis and evaluation of quinoline derivatives, including the target compound, it was observed that compounds with higher lipophilicity exhibited enhanced antibacterial activity. For example:
- Compound 5a demonstrated superior activity against S. aureus and B. subtilis, attributed to its structural characteristics that favor membrane penetration.
Structure-Activity Relationship (SAR)
Research indicates that the length and branching of side chains significantly affect biological activity. Compounds with longer side chains at the ortho-position of the phenyl group showed stronger antibacterial properties compared to their shorter counterparts. This suggests that further optimization of side chains could lead to more potent derivatives .
Q & A
Q. What are the key considerations for synthesizing this compound, given its complex biphenyl and quinoline carboxamide structure?
- Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:
- Amide bond formation : Use propionic anhydride under argon for reflux (12 hours) to activate carboxyl groups, followed by extraction with CHCl₃ and purification via column chromatography .
- Biphenyl coupling : Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd/C) and hydrogenation to reduce nitro intermediates, as seen in analogous quinoline derivatives .
- Critical parameters : Reaction temperature (e.g., 80–120°C), inert atmosphere (argon), and stoichiometric control of phenylboronic acid derivatives to avoid side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.2–2.8 ppm). Use DMSO-d₆ as a solvent for resolving amide protons (δ 12.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS or GC/MS to confirm molecular weight (e.g., observed [M+H]⁺ at m/z 336.2 in similar compounds) .
- XRD or HPLC : For purity assessment (>95%) and crystallographic data, if applicable .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill management : Absorb with dry sand or chemical-resistant pads; avoid water to prevent dispersion .
- Storage : Keep in airtight containers under argon at –20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for the final coupling step?
- Methodological Answer:
- Heuristic algorithms : Apply Bayesian optimization to screen solvent systems (e.g., DMF vs. THF) and catalyst loadings (e.g., 1–5 mol% Pd(PPh₃)₄) .
- Continuous flow reactors : Improve mixing efficiency and reduce byproducts in biphenyl formation .
- Troubleshooting low yields : Monitor intermediates via TLC; if <50% yield, consider replacing propionic anhydride with EDC/HOBt for milder amidation .
Q. What computational approaches are suitable for studying its binding interactions?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding affinity, focusing on the quinoline-carboxamide motif’s role in hydrogen bonding .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental UV-Vis spectra .
- MD simulations : Assess stability in aqueous/PBS buffers (10 ns trajectories) to evaluate aggregation propensity .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer:
- Contradiction example : Discrepancies in ¹³C NMR signals for methyl groups (δ 28.9 vs. 32.6 ppm in similar compounds) .
- Resolution steps :
(i) Re-run NMR with higher field strength (600 MHz) for better resolution.
(ii) Compare with synthesized analogs (e.g., methyl vs. ethyl substitutions).
(iii) Validate via 2D NMR (HSQC, HMBC) to confirm carbon-proton correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
